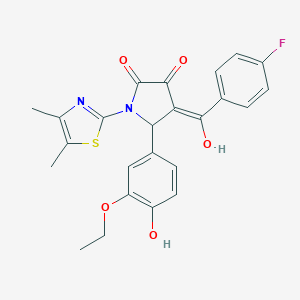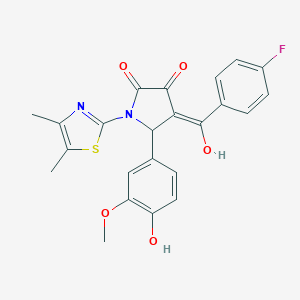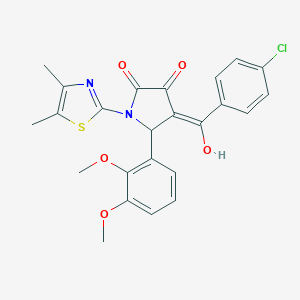![molecular formula C26H20ClNO5 B265412 (4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B265412.png)
(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione, commonly known as BCPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BCPP is a pyrrolidine-2,3-dione derivative that has been synthesized using various methods.
作用機序
The mechanism of action of BCPP is not fully understood. However, it has been suggested that BCPP may act as a DNA intercalator, inhibiting DNA replication and transcription. BCPP may also act as an inhibitor of protein kinase C, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
BCPP has been found to have various biochemical and physiological effects. BCPP has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. BCPP has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
BCPP has several advantages for lab experiments. BCPP is relatively easy to synthesize, and its structure can be easily modified to improve its properties. BCPP is also stable and can be stored for long periods. However, BCPP has some limitations for lab experiments. BCPP is not water-soluble, which limits its use in aqueous environments. BCPP is also not very selective, which may limit its use in specific applications.
将来の方向性
There are several future directions for the study of BCPP. One direction is to investigate the potential applications of BCPP in the treatment of neurodegenerative disorders. Another direction is to study the structure-activity relationship of BCPP to improve its properties. Additionally, the development of water-soluble derivatives of BCPP may expand its use in various applications.
合成法
BCPP can be synthesized using various methods, including the one-pot three-component reaction, the Mannich reaction, and the Knoevenagel condensation reaction. The one-pot three-component reaction involves the reaction of 3-chlorobenzaldehyde, benzylamine, and 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a catalyst. The Mannich reaction involves the reaction of 3-chlorobenzaldehyde, benzylamine, and formaldehyde in the presence of a catalyst. The Knoevenagel condensation reaction involves the reaction of 3-chlorobenzaldehyde and 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a catalyst.
科学的研究の応用
BCPP has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BCPP has been studied for its anticancer, antiviral, and antimicrobial properties. BCPP has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione |
|---|---|
分子式 |
C26H20ClNO5 |
分子量 |
461.9 g/mol |
IUPAC名 |
(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H20ClNO5/c27-19-8-4-7-17(13-19)23-22(24(29)18-9-10-20-21(14-18)33-12-11-32-20)25(30)26(31)28(23)15-16-5-2-1-3-6-16/h1-10,13-14,23,29H,11-12,15H2/b24-22+ |
InChIキー |
MXTJUMZCUZDGIB-ZNTNEXAZSA-N |
異性体SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl)/O |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl)O |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-(3-chloro-4-methoxyphenyl){1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265344.png)


![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265348.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265350.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265352.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265356.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265359.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265361.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(dimethylammonio)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265362.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265363.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265364.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265365.png)